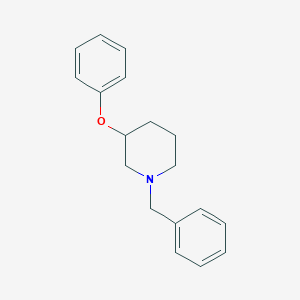

1-Benzyl-3-phenoxypiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-phenoxypiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-3-8-16(9-4-1)14-19-13-7-12-18(15-19)20-17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKJBWZQGCAPMGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20599805 | |

| Record name | 1-Benzyl-3-phenoxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136421-63-1 | |

| Record name | 1-Benzyl-3-phenoxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-Benzyl-3-phenoxypiperidine from 1-benzyl-3-hydroxypiperidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-benzyl-3-phenoxypiperidine from 1-benzyl-3-hydroxypiperidine. The primary method detailed is the Mitsunobu reaction, a reliable and widely used protocol for the conversion of alcohols to a variety of functional groups, including ethers. This document outlines the reaction mechanism, provides a detailed experimental protocol, and discusses the necessary analytical techniques for product characterization.

Introduction

This compound is a chemical scaffold of interest in medicinal chemistry and drug discovery. The synthesis of this compound from its precursor, 1-benzyl-3-hydroxypiperidine, involves the formation of an ether linkage between the piperidine ring and a phenyl group. While several etherification strategies exist, the Mitsunobu reaction offers a mild and efficient one-pot procedure for this transformation. The reaction proceeds with an inversion of stereochemistry at the alcohol's carbon atom, a crucial consideration when working with chiral starting materials.

Reaction Mechanism: The Mitsunobu Reaction

The Mitsunobu reaction facilitates the dehydration and substitution of a primary or secondary alcohol with a suitable nucleophile, in this case, phenol. The reaction is driven by the formation of a stable triphenylphosphine oxide byproduct.

The generally accepted mechanism involves the following key steps:

-

Triphenylphosphine (PPh₃) attacks the azodicarboxylate (e.g., DEAD or DIAD), forming a betaine intermediate.

-

The betaine deprotonates the nucleophile (phenol) to form an ion pair.

-

The alcohol (1-benzyl-3-hydroxypiperidine) is activated by the phosphonium salt.

-

The phenoxide ion then acts as a nucleophile, attacking the activated alcohol in an Sₙ2 reaction, leading to the desired ether product and triphenylphosphine oxide.

Caption: Generalized mechanism of the Mitsunobu reaction.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via the Mitsunobu reaction. This protocol is based on established procedures for similar transformations and may require optimization for specific laboratory conditions and scales.

Materials:

-

1-benzyl-3-hydroxypiperidine

-

Phenol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1-benzyl-3-hydroxypiperidine (1.0 eq.) and phenol (1.2 eq.) in anhydrous THF (10 volumes), add triphenylphosphine (1.5 eq.) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add DIAD or DEAD (1.5 eq.) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

An In-depth Technical Guide to 1-Benzyl-3-phenoxypiperidine: Chemical Properties, Characterization, and Biological Prospects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, characterization, and potential biological significance of 1-Benzyl-3-phenoxypiperidine. Due to the limited availability of experimental data in peer-reviewed literature, this document combines available information from chemical suppliers with predicted data and proposed experimental protocols based on established chemical principles.

Chemical Properties and Data

This compound, also known as 3-Phenoxy-1-(phenylmethyl)piperidine, is a heterocyclic organic compound. Its core structure consists of a piperidine ring substituted with a benzyl group at the nitrogen atom and a phenoxy group at the 3-position.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source/Method |

| IUPAC Name | This compound | --- |

| Synonyms | 3-Phenoxy-1-(phenylmethyl)piperidine | [ChemScene] |

| CAS Number | 136421-63-1 | [ChemScene] |

| Molecular Formula | C₁₈H₂₁NO | [ChemScene] |

| Molecular Weight | 267.37 g/mol | [ChemScene] |

| Predicted Boiling Point | 378.1 ± 35.0 °C | ChemicalBook (Predicted) |

| Predicted Density | 1.089 ± 0.06 g/cm³ | ChemicalBook (Predicted) |

| Predicted pKa | 8.49 ± 0.10 | ChemicalBook (Predicted) |

| Purity | ≥97% | [ChemScene] |

| Topological Polar Surface Area (TPSA) | 12.47 Ų | ChemScene (Computed) |

| Predicted LogP | 3.73 | ChemScene (Computed) |

| Hydrogen Bond Acceptors | 2 | ChemScene (Computed) |

| Hydrogen Bond Donors | 0 | ChemScene (Computed) |

| Rotatable Bonds | 4 | ChemScene (Computed) |

Note: Predicted values are based on computational models and may differ from experimental results.

Synthesis and Experimental Protocols

An alternative approach would be the Mitsunobu reaction, which allows for the conversion of an alcohol to a variety of functional groups, including ethers, under mild conditions.

Proposed Synthesis via Williamson Ether Synthesis

This proposed two-step synthesis starts from commercially available 3-hydroxypiperidine.

Step 1: N-Benzylation of 3-Hydroxypiperidine

The first step involves the protection of the secondary amine of 3-hydroxypiperidine with a benzyl group to form 1-benzyl-3-hydroxypiperidine.

-

Reaction: 3-Hydroxypiperidine + Benzyl bromide → 1-Benzyl-3-hydroxypiperidine

-

Detailed Protocol:

-

To a solution of 3-hydroxypiperidine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (2.0-3.0 eq).

-

Stir the mixture at room temperature.

-

Slowly add benzyl bromide (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature or slightly elevated temperature (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-benzyl-3-hydroxypiperidine.

-

Step 2: O-Arylation of 1-Benzyl-3-hydroxypiperidine (Williamson Ether Synthesis)

The second step is the formation of the ether linkage between 1-benzyl-3-hydroxypiperidine and a phenol derivative.

-

Reaction: 1-Benzyl-3-hydroxypiperidine + Phenol → this compound

-

Detailed Protocol:

-

In a round-bottom flask, dissolve 1-benzyl-3-hydroxypiperidine (1.0 eq) in a dry aprotic solvent like anhydrous DMF or THF.

-

Add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the mixture to stir at room temperature for 30-60 minutes to ensure the formation of the alkoxide.

-

To this mixture, add phenol (1.1 eq). For this specific synthesis, a reagent like diphenyliodonium triflate could be used as the source of the phenyl group, or a modified Ullmann condensation could be employed with bromobenzene and a copper catalyst. A more direct approach, though potentially lower yielding, would be to attempt a reaction with a more activated phenyl source.

-

Heat the reaction mixture (e.g., 80-100 °C) and monitor its progress by TLC.

-

After completion, cool the reaction to room temperature and quench it by the slow addition of water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Characterization

As no experimental spectra for this compound are publicly available, this section provides predicted spectral data based on the analysis of its chemical structure and comparison with similar compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Multiple signals are expected in the range of δ 6.8-7.4 ppm, corresponding to the protons of the benzyl and phenoxy groups.

-

Benzyl CH₂: A singlet or a pair of doublets (due to diastereotopicity) is anticipated around δ 3.5-3.7 ppm.

-

Piperidine Ring Protons: A complex series of multiplets is expected between δ 1.5 and 3.2 ppm. The proton at the C3 position, attached to the phenoxy group, would likely appear as a multiplet in the downfield region of the piperidine signals.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Signals for the aromatic carbons of the benzyl and phenoxy groups are expected in the δ 115-160 ppm region. The carbon attached to the oxygen of the phenoxy group will be the most downfield.

-

Benzyl CH₂: A signal around δ 60-65 ppm.

-

Piperidine Ring Carbons: Signals for the piperidine carbons are expected in the δ 20-60 ppm range. The C3 carbon, bearing the phenoxy group, would be expected around δ 70-80 ppm.

-

-

IR (Infrared) Spectroscopy:

-

C-H stretching (aromatic): Peaks around 3000-3100 cm⁻¹.

-

C-H stretching (aliphatic): Peaks in the 2800-3000 cm⁻¹ region.

-

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O-C stretching (ether): A strong, characteristic peak in the 1200-1250 cm⁻¹ region.

-

C-N stretching (tertiary amine): A peak in the 1000-1250 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 267.37).

-

Major Fragmentation Ion: A prominent peak at m/z = 91, corresponding to the stable benzyl cation ([C₇H₇]⁺). Other fragments would arise from the cleavage of the piperidine ring and the loss of the phenoxy group.

-

Potential Biological Activity and Signaling Pathways

While there is no direct pharmacological data for this compound, the benzylpiperidine scaffold is a well-known pharmacophore present in numerous biologically active compounds. Based on the activity of structurally related molecules, this compound may exhibit affinity for several key central nervous system (CNS) targets.

-

Sigma-1 (σ₁) Receptor: Many piperidine derivatives are known to be potent ligands for the sigma-1 receptor, a unique intracellular chaperone protein involved in the modulation of various neurotransmitter systems.

-

Dopamine Transporter (DAT) and Serotonin Transporter (SERT): The benzylpiperidine moiety is a common structural feature in compounds that act as inhibitors of monoamine transporters, including DAT and SERT.

Given these potential targets, a hypothesized signaling pathway could involve the modulation of dopaminergic and/or serotonergic neurotransmission via interaction with their respective transporters, or through the allosteric regulation of other receptors and ion channels mediated by the sigma-1 receptor.

Conclusion

This compound is a compound of interest for medicinal chemistry and drug discovery due to its structural similarity to known CNS-active agents. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and predicted characterization data. Further experimental validation is necessary to confirm these properties and to fully elucidate its pharmacological profile and therapeutic potential. Researchers are encouraged to use the proposed protocols as a starting point for their investigations into this and related molecules.

In-depth Technical Guide: 1-Benzyl-3-phenoxypiperidine (CAS 136421-63-1)

Disclaimer: Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available in-depth technical data, experimental protocols, and biological activity studies specifically for 1-Benzyl-3-phenoxypiperidine (CAS 136421-63-1). This document provides an overview of the available chemical information and discusses the potential pharmacological context based on structurally related 1-benzylpiperidine derivatives.

Core Compound Information

This compound is a chemical compound with the CAS number 136421-63-1. Basic chemical data has been compiled from various chemical suppliers.

| Property | Value | Source |

| CAS Number | 136421-63-1 | ChemScene[1] |

| Molecular Formula | C₁₈H₂₁NO | ChemScene[1] |

| Molecular Weight | 267.37 g/mol | ChemScene[1] |

| Synonyms | 3-Phenoxy-1-(phenylmethyl)piperidine | ChemScene[1] |

| Purity | ≥97% (as offered by suppliers) | ChemScene[1] |

Synthesis and Chemical Properties

A patented method for the preparation of 1-benzyl-3-piperidone hydrochloride, a related precursor, involves the reaction of N-benzyl glycine ethyl ester with 4-halogenated ethyl acetate, followed by cyclization and subsequent acidification.

Biological Activity and Pharmacological Context

There is no specific biological data, such as binding affinities, IC50 values, or in vivo efficacy, available for this compound. However, the 1-benzylpiperidine scaffold is a well-established privileged structure in medicinal chemistry, frequently found in compounds targeting the central nervous system (CNS).

Structurally Related Compounds and Their Mechanisms of Action

Several derivatives of 1-benzylpiperidine have been investigated for various therapeutic applications:

-

Acetylcholinesterase (AChE) Inhibition: A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated as potent inhibitors of acetylcholinesterase, with potential applications in the treatment of Alzheimer's disease.[3] One of the most potent compounds in this series exhibited an IC50 of 0.56 nM for AChE.[3]

-

Dual HDAC and AChE Inhibition: Novel N-benzylpiperidine derivatives have been designed as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase, showing promise as multifunctional agents for Alzheimer's disease.[4]

-

Sigma and Dopamine Receptor Modulation: A structurally similar compound, 1-Benzyl-3-phenylpiperidin-4-amine, is hypothesized to act as a dual modulator of Dopamine D2 and Sigma-1 receptors, suggesting potential for antipsychotic and antidepressant applications.[5]

Hypothesized Signaling Pathway Involvement

Given the activities of related compounds, this compound could potentially interact with various CNS targets. A hypothetical workflow for investigating the in vivo efficacy of a novel 1-benzylpiperidine derivative is outlined below. This is based on protocols for similar compounds and is not specific to this compound.

Experimental Protocols

As no specific experimental studies for this compound have been published, detailed protocols cannot be provided. Research on this compound would likely begin with in vitro screening assays to determine its binding profile against a panel of CNS receptors and enzymes, followed by cellular assays to assess functional activity. If promising activity is identified, in vivo studies in animal models would be the next logical step.

A general procedure for the synthesis of related (1-Benzylpiperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone derivatives involves reacting (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(piperidin-4-yl)methanone with a benzyl chloride derivative in the presence of K₂CO₃.[6]

Conclusion

This compound (CAS 136421-63-1) is a commercially available compound with a well-defined chemical structure. However, a thorough search of the scientific literature reveals a notable absence of research into its synthesis, chemical properties, and biological activity. While the 1-benzylpiperidine scaffold is of significant interest in drug discovery, particularly for CNS disorders, the specific properties of the 3-phenoxy substituted derivative remain uncharacterized in the public domain. Future research would be required to elucidate its pharmacological profile and potential therapeutic applications. Researchers interested in this molecule would need to conduct foundational studies to determine its basic biological and pharmacological characteristics.

References

- 1. chemscene.com [chemscene.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

"1-Benzyl-3-phenoxypiperidine" IUPAC name and structure elucidation

An In-depth Technical Guide to 1-Benzyl-3-phenoxypiperidine: IUPAC Name, Structure, and Biological Profile Elucidation

This technical guide provides a comprehensive overview of this compound, a molecule of interest in medicinal chemistry. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical properties, a plausible synthetic route, and its potential biological activities based on structurally related compounds.

Chemical Identity and Physicochemical Properties

IUPAC Name: this compound

The structure of this compound is characterized by a central piperidine ring, substituted at the nitrogen atom with a benzyl group and at the 3-position with a phenoxy group. This combination of a flexible piperidine core with aromatic moieties suggests its potential for interacting with biological targets within the central nervous system.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 136421-63-1 | [1][2] |

| Molecular Formula | C₁₈H₂₁NO | [1] |

| Molecular Weight | 267.37 g/mol | [1] |

| Predicted Boiling Point | 378.1 ± 35.0 °C | [1] |

| Predicted Density | 1.089 ± 0.06 g/cm³ | [1] |

Structure Elucidation and Proposed Synthesis

The elucidation of the structure of this compound is confirmed through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which would verify the connectivity of the benzyl and phenoxy groups to the piperidine ring.

References

- 1. Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 1-Benzyl-3-phenoxypiperidine: A Technical Overview

Despite a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic data (NMR, IR, MS) for 1-Benzyl-3-phenoxypiperidine could not be located. Commercial suppliers list the compound, but do not provide analytical data.[1][2]

This technical guide has been prepared to provide researchers, scientists, and drug development professionals with a predictive and methodological framework for the spectroscopic characterization of this compound. While experimentally determined spectra are not available, this document outlines the expected spectral characteristics based on the known properties of its constituent functional groups. Furthermore, it details the standard experimental protocols used to acquire such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of structurally similar compounds and the fundamental principles of each spectroscopic technique.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | m | 5H | Ar-H (Benzyl) |

| ~ 6.80 - 7.30 | m | 5H | Ar-H (Phenoxy) |

| ~ 4.50 - 4.70 | m | 1H | O-CH |

| ~ 3.50 - 3.70 | s | 2H | N-CH₂ -Ph |

| ~ 2.80 - 3.20 | m | 2H | N-CH ₂ (Piperidine, axial) |

| ~ 2.20 - 2.60 | m | 2H | N-CH ₂ (Piperidine, equatorial) |

| ~ 1.50 - 2.10 | m | 4H | -CH ₂-CH ₂- (Piperidine) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 157 | Ar-C -O (Phenoxy) |

| ~ 138 | Ar-C (Benzyl, quaternary) |

| ~ 129.5 | Ar-C H (Phenoxy) |

| ~ 129.0 | Ar-C H (Benzyl) |

| ~ 128.5 | Ar-C H (Benzyl) |

| ~ 127.0 | Ar-C H (Benzyl) |

| ~ 121.0 | Ar-C H (Phenoxy) |

| ~ 116.0 | Ar-C H (Phenoxy) |

| ~ 75 | O-C H |

| ~ 63 | N-C H₂-Ph |

| ~ 58 | N-C H₂ (Piperidine) |

| ~ 50 | N-C H₂ (Piperidine) |

| ~ 30 | Piperidine C H₂ |

| ~ 22 | Piperidine C H₂ |

Table 3: Predicted IR Spectral Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3050 - 3030 | Medium | C-H stretch (Aromatic) |

| 2950 - 2800 | Medium-Strong | C-H stretch (Aliphatic) |

| 1600, 1490 | Strong | C=C stretch (Aromatic) |

| 1240 | Strong | C-O stretch (Aryl ether) |

| 1120 | Strong | C-N stretch (Aliphatic amine) |

| 750, 690 | Strong | C-H bend (Aromatic, out-of-plane) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 267 | Moderate | [M]⁺ (Molecular Ion) |

| 176 | High | [M - C₆H₅O]⁺ |

| 91 | Very High | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm BBO probe.

-

Sample Preparation: Approximately 10-20 mg of this compound would be dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Proton NMR spectra would be acquired at 298 K. Key parameters would include a 30° pulse width, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans would be collected and the resulting free induction decay (FID) would be Fourier transformed with a line broadening of 0.3 Hz.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra would be acquired using a proton-decoupled pulse sequence. Key parameters would include a 30° pulse width, a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Approximately 1024 scans would be accumulated to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (UATR) accessory.

-

Sample Preparation: A small amount of the solid this compound would be placed directly onto the diamond crystal of the UATR accessory.

-

Data Acquisition: The spectrum would be recorded in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans would be co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal would be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (or equivalent).

-

Sample Preparation: A dilute solution of this compound (approximately 1 mg/mL) would be prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC-MS Analysis: A 1 µL aliquot of the sample solution would be injected into the GC, equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). The oven temperature program would typically start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. Helium would be used as the carrier gas at a constant flow rate of 1 mL/min. The mass spectrometer would be operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-550.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthetic organic compound like this compound.

Caption: Generalized workflow for the synthesis and spectroscopic characterization of an organic compound.

References

The Pharmacological Profile of 1-Benzyl-3-phenoxypiperidine: A Predictive Analysis and Technical Guide

Disclaimer: As of December 2025, a comprehensive review of scientific literature and databases reveals a lack of specific pharmacological data for the compound 1-benzyl-3-phenoxypiperidine. This document, therefore, presents a predictive pharmacological profile based on the analysis of structurally similar compounds. The experimental protocols, data, and pathways described herein are illustrative and intended to serve as a technical guide for researchers and drug development professionals investigating novel piperidine-based molecules.

Executive Summary

This compound is a novel chemical entity with a piperidine core, a structure prevalent in many centrally active pharmacological agents. While direct experimental data for this specific molecule is not publicly available, its structural motifs—a benzyl group attached to the piperidine nitrogen and a phenoxy substituent at the 3-position—suggest potential interactions with several key neurological targets. Analysis of analogous compounds indicates that this compound may exhibit activity as a modulator of dopamine receptors, sigma receptors, and monoamine transporters. This whitepaper outlines a hypothetical pharmacological profile and provides a roadmap for its experimental determination.

Predicted Pharmacological Profile

Based on the established activities of structurally related benzylpiperidine and phenoxypiperidine derivatives, a primary screening panel for this compound should prioritize targets within the central nervous system (CNS).

Predicted Receptor Affinities

The following table summarizes predicted binding affinities (Ki, nM) for this compound at key CNS receptors, extrapolated from data on similar compounds. Lower Ki values indicate higher predicted affinity.

| Receptor Target | Predicted Ki (nM) | Rationale based on Structural Analogs |

| Dopamine D2 Receptor | 50 - 200 | The 1-benzylpiperidine scaffold is a known feature of D2 receptor ligands.[1] |

| Dopamine D4 Receptor | 20 - 150 | Benzyloxy piperidine derivatives have shown significant D4 receptor antagonism.[2] |

| Sigma-1 (σ1) Receptor | 10 - 100 | Structural similarities to known sigma-1 receptor modulators are present.[1][3] |

| Sigma-2 (σ2) Receptor | 100 - 500 | Benzylpiperazine and related structures often show affinity for sigma-2 receptors.[3] |

| Serotonin Transporter (SERT) | 200 - 1000 | Some 1-benzylpiperidine derivatives act as inhibitors of SERT.[4] |

| Acetylcholinesterase (AChE) | > 1000 | While some derivatives are potent AChE inhibitors, the specific substitution pattern may not favor this target.[5] |

| Histamine H3 Receptor | > 1000 | The core structure shows less resemblance to potent H3 antagonists.[6] |

Hypothesized Mechanism of Action

It is hypothesized that this compound may act as a dual antagonist of the Dopamine D2 and Sigma-1 receptors. Antagonism at D2 receptors is a well-established mechanism for antipsychotic effects, while modulation of the Sigma-1 receptor, an intracellular chaperone protein, is implicated in neuroprotection and cognitive enhancement.[1]

Methodologies for Pharmacological Profiling

A systematic approach is required to elucidate the pharmacological profile of a novel compound. The following sections detail standard experimental protocols.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for a panel of CNS receptors.

Protocol:

-

Membrane Preparation: Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells) are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared.

-

Competition Binding:

-

A fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors) is incubated with the cell membranes.

-

Increasing concentrations of the test compound (this compound) are added to displace the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

-

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Objective: To determine the functional activity (e.g., agonist, antagonist, inverse agonist) of the compound at its target receptors.

Example Protocol (cAMP Assay for D2 Receptor Antagonism):

-

Cell Culture: CHO cells stably expressing the human D2 receptor are cultured.

-

Assay Setup: Cells are plated in a 96-well plate and incubated.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: A known D2 receptor agonist (e.g., quinpirole) is added at its EC50 concentration to stimulate the inhibition of adenylyl cyclase. Forskolin is added to stimulate cAMP production.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: The ability of this compound to reverse the agonist-induced decrease in cAMP levels is quantified. The data is fitted to a dose-response curve to determine the IC50, from which the antagonist constant (Kb) can be derived.

Visualizations: Workflows and Pathways

Experimental Workflow for Pharmacological Profiling

Caption: General workflow for the pharmacological profiling of a novel compound.

Dopamine D2 Receptor Signaling Pathway

Caption: Hypothesized antagonistic action on the D2 receptor signaling pathway.

Conclusion

While the specific pharmacological profile of this compound remains to be experimentally determined, a predictive analysis based on its structural components provides a strong rationale for its investigation as a novel CNS agent. The primary hypothesized mechanism of action is dual antagonism of dopamine D2 and sigma-1 receptors, suggesting potential therapeutic applications in psychiatric and neurological disorders. The experimental methodologies and workflows outlined in this guide provide a clear path for the systematic evaluation of this and other novel piperidine-based compounds. Further research is warranted to validate these predictions and fully characterize the therapeutic potential of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

1-Benzyl-3-phenoxypiperidine: A Novel Research Chemical Technical Guide

Disclaimer: As of December 2025, a comprehensive review of scientific literature and chemical databases reveals no specific published research, experimental data, or established protocols for the compound 1-Benzyl-3-phenoxypiperidine . The following technical guide is a prospective framework for researchers, scientists, and drug development professionals interested in investigating this novel chemical entity. It is based on established principles of medicinal chemistry and pharmacology, drawing parallels from structurally related compounds.

Introduction

This compound is a novel piperidine derivative with a chemical structure that suggests potential activity within the central nervous system (CNS). The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting various neurological and psychiatric disorders.[1] The presence of a benzyl group and a phenoxy moiety suggests possible interactions with a range of biological targets, including but not limited to, dopamine, serotonin, and sigma receptors, as well as monoamine transporters.[2][3] This document outlines a hypothetical research and development pathway for this compound, from its chemical synthesis to preclinical evaluation.

Chemical Synthesis

The synthesis of this compound can be approached through a convergent synthesis strategy, leveraging well-established chemical reactions. A plausible synthetic route would involve the preparation of a 3-hydroxypiperidine precursor, followed by N-benzylation and O-arylation.

Synthesis of Precursors

The key precursor for the synthesis of this compound is 3-hydroxypiperidine. This intermediate can be synthesized via the reduction of 3-piperidone or through the hydrogenation of 3-hydroxypyridine.[4][5] For stereoselective synthesis, enzymatic reduction or the use of chiral resolving agents can be employed to obtain specific enantiomers of 3-hydroxypiperidine.[6] The nitrogen of 3-hydroxypiperidine is typically protected, for instance with a Boc group, to allow for selective reactions on the hydroxyl group.

Proposed Synthesis of this compound

A potential two-step synthesis from a commercially available precursor, 1-benzyl-3-hydroxypiperidine, is outlined below. This method utilizes the Williamson ether synthesis.

Step 1: Deprotonation of 1-Benzyl-3-hydroxypiperidine 1-Benzyl-3-hydroxypiperidine is treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) to form the corresponding alkoxide.

Step 2: Williamson Ether Synthesis The resulting alkoxide is then reacted with a suitable phenoxy-group donor, such as fluorobenzene or a substituted variant, under conditions that facilitate nucleophilic aromatic substitution. Alternatively, and more classically for a Williamson ether synthesis, the alkoxide would be reacted with a phenyl halide, though this reaction is generally inefficient. A more viable approach would be a copper-catalyzed Ullmann condensation with a halobenzene.[7]

A plausible alternative is the N-alkylation of 3-phenoxypiperidine with benzyl bromide.

Experimental Protocol: Williamson Ether Synthesis

-

Reaction Setup: To a solution of 1-benzyl-3-hydroxypiperidine (1 equivalent) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Alkoxide Formation: Stir the mixture at room temperature for 1 hour to ensure complete formation of the alkoxide.

-

Nucleophilic Substitution: Add the appropriate phenylating agent (e.g., fluorobenzene, 1.1 equivalents) and a suitable catalyst if necessary (e.g., a copper catalyst for Ullmann coupling).

-

Reaction Progression: Heat the reaction mixture at a suitable temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Proposed Pharmacological Evaluation

Based on its structural similarity to known CNS-active compounds, this compound is hypothesized to interact with monoaminergic systems. The following sections outline a proposed workflow for its pharmacological characterization.

In Vitro Profiling

A primary screening of this compound should be conducted to determine its binding affinity for a panel of CNS receptors and transporters.

Table 1: Proposed In Vitro Binding Affinity Targets

| Target Class | Specific Targets | Assay Type |

| Dopamine Receptors | D1, D2, D3, D4, D5 | Radioligand Binding Assay |

| Serotonin Receptors | 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7 | Radioligand Binding Assay |

| Monoamine Transporters | Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET) | Radioligand Uptake Assay |

| Sigma Receptors | Sigma-1, Sigma-2 | Radioligand Binding Assay |

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human recombinant receptor of interest.

-

Assay Buffer: Utilize a suitable buffer system for each specific target (e.g., Tris-HCl with appropriate ions).

-

Incubation: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]-Spiperone for D2 receptors) and varying concentrations of this compound.

-

Separation: After incubation to equilibrium, rapidly filter the samples through glass fiber filters to separate bound from free radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vivo Behavioral Assays

Should in vitro studies reveal significant activity at specific targets, subsequent in vivo studies in animal models would be warranted to assess the compound's behavioral effects.

Table 2: Proposed In Vivo Behavioral Models

| Potential Therapeutic Indication | Animal Model | Measured Parameters |

| Antipsychotic-like activity | Amphetamine-induced hyperlocomotion, Prepulse inhibition | Locomotor activity, startle response |

| Antidepressant-like activity | Forced swim test, Tail suspension test | Immobility time |

| Anxiolytic-like activity | Elevated plus maze, Open field test | Time spent in open arms/center |

| Cognitive enhancement | Novel object recognition, Morris water maze | Recognition index, escape latency |

Experimental Protocol: Amphetamine-Induced Hyperlocomotion

-

Animal Acclimation: Acclimate male rodents (e.g., mice or rats) to the testing environment.

-

Compound Administration: Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection).

-

Amphetamine Challenge: After a predetermined pretreatment time, administer d-amphetamine to induce hyperlocomotion.

-

Locomotor Activity Recording: Place the animals in automated locomotor activity chambers and record their activity (e.g., distance traveled, rearing frequency) for a set duration.

-

Data Analysis: Compare the locomotor activity of the compound-treated group to the vehicle- and amphetamine-only control groups to determine if the compound can attenuate amphetamine-induced hyperlocomotion.

Visualizations

Proposed Synthetic Pathway

Caption: Proposed synthetic route to this compound.

Preclinical Research Workflow

Caption: General preclinical research workflow for a novel CNS compound.

Conclusion

This compound represents an unexplored area of chemical space with potential for novel pharmacological activity. The synthetic pathways to access this molecule are feasible through established organic chemistry reactions. The proposed in vitro and in vivo screening cascade provides a robust framework for elucidating its biological profile and therapeutic potential. Further research is required to synthesize and characterize this compound and to validate the hypotheses presented in this guide.

References

- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]

- 5. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 6. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

Discovery and isolation of "1-Benzyl-3-phenoxypiperidine" from natural sources

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extensive investigation into the chemical literature and natural product databases reveals no evidence of "1-Benzyl-3-phenoxypiperidine" being isolated from a natural source. This compound is recognized as a synthetic molecule, available commercially as a building block for organic synthesis and as a pharmaceutical intermediate. This guide will, therefore, pivot from the requested topic of natural isolation to the documented synthetic pathways and methodologies relevant to its creation, providing a practical resource for researchers working with this and related piperidine scaffolds.

Introduction: The Piperidine Scaffold in Chemistry and Medicine

The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural alkaloids and synthetic pharmaceuticals. Its conformational flexibility and ability to engage in key biological interactions have made it a privileged structure in medicinal chemistry. Compounds featuring the 1-benzylpiperidine core, in particular, have been explored for a wide range of biological activities, including as ligands for serotoninergic and dopaminergic receptors, and as inhibitors of acetylcholinesterase.

While nature produces a diverse range of piperidine alkaloids, the specific combination of a benzyl group on the nitrogen and a phenoxy group at the 3-position, as seen in "this compound," is a hallmark of targeted chemical synthesis rather than a product of biosynthetic pathways.

Evidence for Synthetic Origin

Current scientific literature does not contain any reports of the discovery and isolation of "this compound" from plants, fungi, bacteria, or marine organisms. In contrast, chemical supplier databases explicitly categorize it under "Organic Synthesis Building Blocks" and "Pharmaceutical Intermediates". The available literature consistently points towards the synthesis of related structures, such as 1-benzyl-3-hydroxypiperidine and other substituted 1-benzylpiperidines, through established organic chemistry reactions.[1][2][3] Patents and research articles focus on the preparation and synthesis of such molecules, not their extraction from nature.[4][5]

General Synthetic Strategies for 3-Substituted-1-Benzylpiperidines

The synthesis of "this compound" would logically proceed through the functionalization of a pre-formed piperidine ring. Based on established methodologies for similar compounds, a plausible synthetic route would involve the reaction of a key intermediate, 1-benzyl-3-hydroxypiperidine, with a phenoxide source.

Key Intermediate: 1-Benzyl-3-hydroxypiperidine

This precursor is commercially available and can be synthesized through various methods. One common approach is the reduction of 1-benzyl-3-piperidone.

Proposed Synthesis of this compound

A standard method to form the ether linkage in "this compound" would be a Williamson ether synthesis. This would involve the deprotonation of the hydroxyl group in 1-benzyl-3-hydroxypiperidine to form an alkoxide, which then acts as a nucleophile to attack a suitable phenyl electrophile, or more commonly, the activation of the hydroxyl group followed by reaction with a phenoxide. A more direct and widely used method is the Mitsunobu reaction.

Experimental Protocol: Mitsunobu Reaction for the Synthesis of this compound

This protocol is a representative, generalized procedure based on standard Mitsunobu reaction conditions.

Objective: To synthesize this compound from 1-benzyl-3-hydroxypiperidine and phenol.

Materials:

-

1-Benzyl-3-hydroxypiperidine

-

Phenol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-benzyl-3-hydroxypiperidine (1.0 eq) and phenol (1.1 eq). Dissolve the starting materials in anhydrous THF.

-

Reagent Addition: To the stirred solution at 0 °C (ice bath), add triphenylphosphine (1.2 eq).

-

Mitsunobu Reagent: Slowly add DIAD or DEAD (1.2 eq) dropwise to the reaction mixture. The reaction is often exothermic, and a color change (typically to a yellow or orange hue) may be observed.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of the Synthetic Workflow

The logical flow for the proposed synthesis can be visualized as follows:

References

- 1. 1-Benzyl-3-hydroxypiperidine-Qiyan [nxydchem.com]

- 2. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]

Preliminary Bioactivity Screening of 1-Benzyl-3-phenoxypiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a representative preliminary bioactivity profile for 1-Benzyl-3-phenoxypiperidine. As of the latest literature review, specific experimental data for this exact molecule is not publicly available. The presented data is a curated summary from studies on structurally analogous 1-benzylpiperidine derivatives and should be considered as a predictive guide for initial experimental design.

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide range of biologically active compounds, particularly those targeting the central nervous system (CNS).[1] Derivatives of 1-benzylpiperidine have garnered significant interest for their potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease.[2][3][4] This guide outlines a projected preliminary bioactivity screening for this compound, focusing on targets suggested by the activities of its structural analogs. The primary hypothesized activities are the inhibition of acetylcholinesterase (AChE), and modulation of monoamine transporters such as the serotonin transporter (SERT) and the dopamine transporter (DAT).

Predicted Bioactivity Profile

Based on the recurring biological targets of structurally similar 1-benzylpiperidine derivatives, a preliminary screening of this compound would logically focus on its potential as an acetylcholinesterase inhibitor and a monoamine transporter ligand.

Table 1: Representative Bioactivity Data of Structurally Similar 1-Benzylpiperidine Derivatives

| Compound Class | Target | Assay Type | Measurement | Representative Value (IC₅₀/Kᵢ) | Reference Compound |

| 1-Benzylpiperidine Derivatives | Acetylcholinesterase (AChE) | Enzyme Inhibition | IC₅₀ | 0.1 - 10 µM | Donepezil |

| 1-Benzylpiperidine Derivatives | Serotonin Transporter (SERT) | Radioligand Binding | Kᵢ | 0.5 - 5 µM | Fluoxetine |

| 1-Benzylpiperidine Derivatives | Dopamine Transporter (DAT) | Radioligand Binding | Kᵢ | 1 - 15 µM | GBR 12909 |

Note: The values presented are a synthesized range from multiple studies on various 1-benzylpiperidine derivatives and do not represent experimental data for this compound.

Experimental Protocols

The following are detailed methodologies for the key proposed experiments.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the widely used Ellman's method.[5][6]

Principle: The activity of AChE is measured colorimetrically. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), the latter of which is a yellow anion detected spectrophotometrically at 412 nm.[5][7] The rate of color formation is proportional to AChE activity.

Materials:

-

96-well microplate

-

Spectrophotometric microplate reader

-

Acetylcholinesterase (AChE) from electric eel (or other suitable source)

-

Acetylthiocholine iodide (ATCh)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Test compound (this compound)

-

Positive control (e.g., Donepezil)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound and positive control in Tris-HCl buffer.

-

Prepare a 10 mM DTNB solution in Tris-HCl buffer.

-

Prepare a 200 mM acetylthiocholine iodide solution in Tris-HCl buffer.[7]

-

Prepare the AChE enzyme solution in Tris-HCl buffer to a final concentration of approximately 6.67 U/mL.[7]

-

-

Assay Protocol:

-

To each well of a 96-well plate, add the following in triplicate:

-

Incubate the plate at 37°C for 15 minutes.[7]

-

Initiate the reaction by adding 10 µL of 200 mM acetylthiocholine iodide.[7]

-

Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every 10 seconds for 3 minutes.[7]

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Serotonin Transporter (SERT) Binding Assay

This is a representative competitive radioligand binding assay protocol.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the serotonin transporter. The amount of radioactivity bound to the transporter is inversely proportional to the binding affinity of the test compound.

Materials:

-

HEK293 cells stably expressing human SERT.

-

Radioligand (e.g., [³H]Citalopram or a similar high-affinity SERT ligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Non-specific binding control (e.g., a high concentration of a known SERT inhibitor like fluoxetine).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation:

-

Harvest HEK293-hSERT cells and homogenize in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

Radioligand at a concentration near its Kd.

-

Test compound at various concentrations.

-

For non-specific binding, add a high concentration of the non-specific control instead of the test compound.

-

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value from the resulting curve.

-

Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Dopamine Transporter (DAT) Binding Assay

This protocol is a representative competitive radioligand binding assay.

Principle: Similar to the SERT assay, this experiment measures the displacement of a specific DAT radioligand by the test compound to determine its binding affinity for the dopamine transporter.

Materials:

-

Cell membranes from a cell line expressing human DAT (e.g., CHO or HEK293 cells).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4).[8]

-

Wash buffer (ice-cold assay buffer).[8]

-

Non-specific binding control (e.g., 10 µM GBR 12909).[8]

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).[8]

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation:

-

Prepare DAT-expressing cell membranes as described for the SERT assay.

-

-

Binding Assay:

-

Filtration and Counting:

-

Data Analysis:

-

Calculate specific binding and IC₅₀ values as described for the SERT assay.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation.

-

Visualizations

Signaling Pathway and Experimental Workflow

Caption: Hypothesized action of this compound at a cholinergic synapse.

References

- 1. benchchem.com [benchchem.com]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. file.elabscience.com [file.elabscience.com]

- 4. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. scribd.com [scribd.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. resources.revvity.com [resources.revvity.com]

In Silico Target Prediction for 1-Benzyl-3-phenoxypiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothetical in silico workflow for the prediction of biological targets for the novel compound, 1-Benzyl-3-phenoxypiperidine. Due to the limited publicly available biological data for this specific molecule, this guide leverages established computational methodologies and structure-activity relationships of analogous compounds containing benzylpiperidine and phenoxypiperidine scaffolds. The proposed workflow integrates ligand-based and structure-based approaches to generate a prioritized list of potential protein targets. Furthermore, this document outlines detailed experimental protocols for the subsequent validation of these in silico predictions, a critical step in the drug discovery pipeline. All quantitative data is presented in structured tables, and complex workflows and signaling pathways are visualized using Graphviz diagrams to ensure clarity and accessibility for researchers in the field.

Introduction

This compound is a small molecule with a scaffold that suggests potential biological activity. The piperidine ring is a common motif in many centrally active drugs, and the benzyl and phenoxy substitutions can mediate interactions with various biological targets. While direct experimental data on this compound is scarce, its structural similarity to known bioactive compounds provides a foundation for computational target prediction.

Derivatives of benzylpiperidine have been reported to exhibit a range of biological activities, including inhibition of cholinesterases, ubiquitin-specific peptidase 7 (USP7), and tyrosinase.[1][2][3] Additionally, they have been identified as ligands for sigma receptors and monoamine transporters.[4][5][6] Similarly, phenoxypiperidine derivatives have shown activity as muscle relaxants, anticonvulsants, and ligands for the histamine H3 receptor.[7][8] This existing knowledge strongly suggests that this compound is likely to interact with one or more protein targets, making it a candidate for in silico target identification.

This guide outlines a systematic, multi-step computational approach to hypothesize the biological targets of this compound, followed by detailed experimental validation strategies.

In Silico Target Prediction Workflow

The proposed in silico workflow combines several computational techniques to increase the confidence of target prediction. The workflow is designed to first cast a wide net to identify a broad range of potential targets and then to refine this list based on more detailed structural and energetic analyses.

Ligand Preparation

The initial step involves the generation of a high-quality 3D conformation of this compound. This can be achieved using various computational chemistry software packages. The process typically includes:

-

2D to 3D Conversion: The 2D structure, represented as a SMILES string, is converted into a 3D conformation.

-

Energy Minimization: The 3D structure is subjected to energy minimization to obtain a low-energy, stable conformation.

-

Conformational Search: A conformational search is performed to explore the different possible shapes (conformers) the molecule can adopt.

Ligand-Based Approaches

Ligand-based methods utilize the principle that structurally similar molecules often have similar biological activities.

Public databases such as ChEMBL and PubChem house vast amounts of data on the biological activities of small molecules.[9][10] A similarity search can be performed using the structure of this compound as a query to identify known compounds with similar structures. The targets of these similar compounds are then considered potential targets for the query molecule.

A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target.[6][11][12][13] Based on the known active analogs of benzylpiperidine and phenoxypiperidine, a pharmacophore model can be generated. This model can then be used to screen virtual compound libraries to identify other molecules that fit the model, and by extension, may bind to the same target.

SwissTargetPrediction is a web-based tool that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity with known ligands.[14][15][16][17] Submitting the structure of this compound to this server will generate a ranked list of potential targets.

Structure-Based Approaches

Structure-based methods rely on the 3D structure of the potential protein targets.

Reverse docking, also known as inverse docking, involves docking a single ligand of interest against a large library of 3D protein structures.[18] This approach can identify proteins that have a binding site complementary to the ligand. The results are typically scored based on the predicted binding affinity, providing a ranked list of potential targets.

Hypothetical Target Prediction Results

Based on the known activities of structurally related compounds, a hypothetical in silico screening of this compound might yield the following potential targets. The confidence score is a hypothetical metric (1-5, with 5 being the highest) based on the convergence of different in silico methods.

| Predicted Target Class | Specific Example(s) | Rationale based on Analog Activity | Hypothetical Confidence Score |

| Enzymes | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Benzylpiperidine derivatives are known cholinesterase inhibitors.[1] | 4 |

| Ubiquitin-Specific Peptidase 7 (USP7) | N-benzylpiperidinol derivatives are potent USP7 inhibitors.[2] | 3 | |

| Tyrosinase | Benzylpiperidine amides have shown tyrosinase inhibitory activity.[3] | 3 | |

| G-Protein Coupled Receptors (GPCRs) | Sigma-1 Receptor (S1R), Sigma-2 Receptor (S2R) | Aralkyl-4-benzylpiperidine derivatives are potent sigma receptor ligands.[4] | 5 |

| Histamine H3 Receptor | 4-phenoxypiperidine derivatives have been identified as H3R antagonists.[8] | 4 | |

| Transporters | Serotonin Transporter (SERT), Dopamine Transporter (DAT), Norepinephrine Transporter (NET) | Benzylpiperidine derivatives can interact with monoamine transporters.[5][6] | 4 |

Experimental Validation Protocols

In silico predictions must be validated through experimental assays. The following are detailed protocols for the primary validation of the predicted targets.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[5]

Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes expressing the target receptor of interest (e.g., Sigma-1 receptor, Histamine H3 receptor).

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]-(+)-pentazocine for S1R) and varying concentrations of this compound.

-

Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Enzyme Inhibition Assays

Enzyme inhibition assays are used to determine if a compound can block the activity of a specific enzyme.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Reagents: Prepare solutions of AChE, acetylthiocholine iodide (ATCI) as the substrate, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Incubation: Pre-incubate the enzyme with varying concentrations of this compound for a defined period (e.g., 15 minutes at 37°C).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (ATCI) and DTNB.

-

Measurement: Monitor the increase in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value.

Cell-Based Functional Assays

Cell-based assays are crucial for understanding the functional consequences of a compound's interaction with its target, such as agonism or antagonism at a GPCR.[3][7]

Protocol: GPCR Functional Assay (cAMP Measurement for Gs/Gi-coupled receptors)

-

Cell Culture: Culture cells stably expressing the GPCR of interest (e.g., Histamine H3 receptor).

-

Compound Treatment: Treat the cells with varying concentrations of this compound. For antagonist activity, co-treat with a known agonist.

-

Cell Lysis: After a specific incubation time, lyse the cells to release intracellular contents.

-

cAMP Measurement: Measure the intracellular cyclic AMP (cAMP) levels using a commercially available kit (e.g., ELISA or HTRF).

-

Data Analysis: Plot the cAMP concentration against the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Signaling Pathway Visualization

If this compound is confirmed to be an antagonist at a Gi-coupled GPCR, such as the Histamine H3 receptor, it would modulate the cAMP signaling pathway.

Conclusion

The in silico workflow presented in this guide provides a robust and systematic approach for the initial identification of potential biological targets for this compound. By integrating ligand-based and structure-based computational methods, a prioritized list of targets can be generated for experimental validation. The detailed protocols for binding, enzymatic, and functional assays offer a clear path for confirming these predictions and elucidating the pharmacological profile of this novel compound. This integrated approach of computational prediction followed by experimental validation is a cornerstone of modern drug discovery, enabling the efficient and cost-effective exploration of the therapeutic potential of new chemical entities.

References

- 1. Novel alkyl- and arylcarbamate derivatives with N-benzylpiperidine and N-benzylpiperazine moieties as cholinesterases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-benzylpiperidinol derivatives as novel USP7 inhibitors: Structure-activity relationships and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Silico Investigations into the Selectivity of Psychoactive and New Psychoactive Substances in Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-phenoxypiperidine | 3202-33-3 | MOLNOVA [molnova.com]

- 8. QSAR Modeling of Histamine H3R Antagonists/inverse Agonists as Future Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Identifying metabolites of new psychoactive substances using in silico prediction tools - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. 4-(2-(Trifluoromethoxy)phenoxy)piperidine | CAS 902836-49-1 [benchchem.com]

Navigating the Physicochemical Landscape of 1-Benzyl-3-phenoxypiperidine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 1-Benzyl-3-phenoxypiperidine, a key intermediate in pharmaceutical research. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds and established principles of pharmaceutical sciences to predict its physicochemical properties. Furthermore, it offers detailed experimental protocols for determining these crucial parameters, empowering researchers to conduct their own analyses.

Core Physicochemical Properties

This compound is a synthetic organic compound with the molecular formula C₁₈H₂₁NO and a molecular weight of 267.37 g/mol .[1] Its structure, featuring a benzyl group, a phenoxy moiety, and a piperidine ring, suggests a lipophilic character. This is supported by a computed LogP (octanol-water partition coefficient) of 3.73, which indicates poor aqueous solubility and a preference for non-polar environments.[1]

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₁NO | ChemScene[1] |

| Molecular Weight | 267.37 g/mol | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 12.47 Ų | ChemScene[1] |

| Computed LogP | 3.73 | ChemScene[1] |

| Hydrogen Bond Acceptors | 2 | ChemScene[1] |

| Hydrogen Bond Donors | 0 | ChemScene[1] |

| Rotatable Bonds | 4 | ChemScene[1] |

Solubility Profile

Aqueous Solubility: The high LogP value of 3.73 strongly suggests that this compound is poorly soluble in water.[1] This is a common characteristic for molecules with significant non-polar surface area.

Organic Solvent Solubility: It is anticipated that this compound will exhibit good solubility in a range of organic solvents. This prediction is based on the "like dissolves like" principle and qualitative data for the structurally similar compound, 1-Benzyl-3-hydroxypiperidine, which is freely soluble in alcohols (methanol, ethanol), tetrahydrofuran (THF), and dichloromethane (DCM).[2] It is also reported to be soluble in other common organic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide.[3] Given the structural similarities, a similar solubility profile is expected for this compound.

Predicted Solubility Summary

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, Buffers (e.g., PBS) | Poor | High LogP value (3.73) indicates lipophilicity.[1] |

| Polar Protic | Methanol, Ethanol | High | The presence of polar functional groups and analogy to 1-Benzyl-3-hydroxypiperidine.[2] |

| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | High | Expected favorable dipole-dipole interactions. Analogy to 1-Benzyl-3-hydroxypiperidine.[2][3] |

| Non-Polar Aprotic | Dichloromethane, Chloroform | High | Good miscibility is expected due to the compound's overall non-polar character. Analogy to 1-Benzyl-3-hydroxypiperidine.[2] |

| Non-Polar | Toluene, Hexane | Moderate to High | The benzyl and phenoxy groups should facilitate dissolution in non-polar solvents.[4] |

Stability Profile

The stability of a pharmaceutical compound is a critical factor influencing its shelf-life, formulation, and storage conditions. While specific stability studies on this compound are not publicly available, general considerations for piperidine-containing compounds and data from related structures can provide valuable insights.